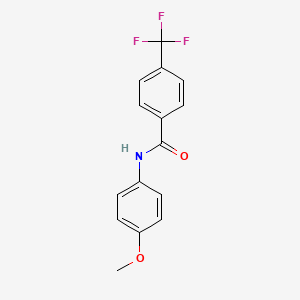![molecular formula C21H16F3NO2 B4291936 N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4291936.png)
N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide
説明
N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide, commonly known as BTF, is a small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BTF belongs to the class of compounds known as TRPM8 antagonists, which have been shown to have promising applications in the treatment of pain, inflammation, and cancer.
作用機序
BTF exerts its effects by selectively blocking the activity of the TRPM8 ion channel, which is involved in the transmission of pain and cold sensation. By blocking TRPM8, BTF can reduce pain and inflammation, as well as inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BTF has been shown to have a number of biochemical and physiological effects. In preclinical models, BTF has been shown to reduce pain and inflammation by blocking TRPM8-mediated calcium influx into sensory neurons. Additionally, BTF has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
BTF has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and modified, allowing for the development of more potent and selective TRPM8 antagonists. Additionally, BTF has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further preclinical and clinical development.
However, there are also limitations to using BTF in laboratory experiments. One limitation is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Additionally, BTF may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on BTF and TRPM8 antagonists. One direction is to further explore the potential of BTF as a therapeutic agent for pain, inflammation, and cancer. This could involve testing the safety and efficacy of BTF in clinical trials, as well as developing more potent and selective TRPM8 antagonists.
Another direction is to investigate the role of TRPM8 in other physiological and pathological processes. For example, TRPM8 has been implicated in the regulation of metabolism and thermogenesis, and TRPM8 antagonists may have potential applications in the treatment of metabolic disorders.
Conclusion:
In conclusion, BTF is a promising small molecule with potential applications in the treatment of pain, inflammation, and cancer. Its mechanism of action as a TRPM8 antagonist has been well characterized, and it has been shown to have potent effects in preclinical models. While there are still limitations and unknowns regarding its safety and efficacy, further research on BTF and TRPM8 antagonists could lead to the development of novel therapeutics with significant clinical impact.
科学的研究の応用
BTF has been extensively studied for its potential as a therapeutic agent. It has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of pain and inflammation. Additionally, BTF has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(4-phenylmethoxyphenyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO2/c22-21(23,24)17-8-6-16(7-9-17)20(26)25-18-10-12-19(13-11-18)27-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSSMKNXZLPRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-acetyl-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B4291862.png)
![methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-propionylalaninate](/img/structure/B4291866.png)
![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291877.png)
![6'-amino-4-bromo-3'-(4-butoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4291891.png)

![[6'-amino-5'-cyano-3'-(4-ethoxyphenyl)-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid](/img/structure/B4291906.png)
![methyl (6'-amino-5'-cyano-3'-methyl-2-oxo-1'-phenyl-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetate](/img/structure/B4291909.png)
![5-(4-bromophenyl)-3-(2,4-dihydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4291923.png)
![3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4291927.png)

![4-{4-[(3,5-di-tert-butyl-4-hydroxyphenyl)thio]phthalazin-1-yl}benzamide](/img/structure/B4291945.png)
![6'-amino-4-bromo-5-methyl-2-oxo-3'-(3,4,5-trimethoxyphenyl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4291951.png)
![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291962.png)
![ethyl 4-methyl-5-phenyl-2-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]thiophene-3-carboxylate](/img/structure/B4291965.png)